molecular formula C10H15N3S B12981494 N4,N4-Dimethyl-N2-(thietan-3-yl)pyridine-2,4-diamine

N4,N4-Dimethyl-N2-(thietan-3-yl)pyridine-2,4-diamine

Cat. No.: B12981494
M. Wt: 209.31 g/mol
InChI Key: GMMIGMMRGTXUSZ-UHFFFAOYSA-N
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Description

N4,N4-Dimethyl-N2-(thietan-3-yl)pyridine-2,4-diamine is a compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with a thietan-3-yl group and two N4,N4-dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4-Dimethyl-N2-(thietan-3-yl)pyridine-2,4-diamine typically involves the following steps:

    Formation of the Thietan-3-yl Group: The thietan-3-yl group can be synthesized through the reaction of a suitable thiol with an epoxide under acidic conditions.

    Attachment to Pyridine Ring: The thietan-3-yl group is then attached to the pyridine ring via a nucleophilic substitution reaction.

    Dimethylation: The final step involves the dimethylation of the amino groups on the pyridine ring using methylating agents such as methyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N4,N4-Dimethyl-N2-(thietan-3-yl)pyridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the thietan-3-yl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the thietan-3-yl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N4,N4-Dimethyl-N2-(thietan-3-yl)pyridine-2,4-diamine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N4,N4-Dimethyl-N2-(thietan-3-yl)pyridine-2,4-diamine involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and receptors, while the thietan-3-yl group can form covalent bonds with nucleophilic sites in proteins. This dual interaction can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N4,N4-Dimethyl-N2-(thietan-3-yl)pyridine-2,4-diamine: Unique due to the presence of both the thietan-3-yl group and the dimethylated amino groups.

    N4,N4-Dimethyl-N2-(thietan-3-yl)pyridine-3,5-diamine: Similar structure but with different substitution pattern on the pyridine ring.

    N4,N4-Dimethyl-N2-(thietan-3-yl)pyridine-2,6-diamine: Another isomer with different substitution pattern.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its isomers and other similar compounds.

Properties

Molecular Formula

C10H15N3S

Molecular Weight

209.31 g/mol

IUPAC Name

4-N,4-N-dimethyl-2-N-(thietan-3-yl)pyridine-2,4-diamine

InChI

InChI=1S/C10H15N3S/c1-13(2)9-3-4-11-10(5-9)12-8-6-14-7-8/h3-5,8H,6-7H2,1-2H3,(H,11,12)

InChI Key

GMMIGMMRGTXUSZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=NC=C1)NC2CSC2

Origin of Product

United States

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